molecular formula C19H24N6O4S B6542483 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021217-48-0

1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542483
CAS No.: 1021217-48-0
M. Wt: 432.5 g/mol
InChI Key: FTUUYWWLYBYVNL-UHFFFAOYSA-N
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Description

The compound 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine features a piperazine core substituted with two distinct moieties:

  • A 2,4-diethoxybenzenesulfonyl group at the 1-position, providing electron-withdrawing and steric effects.
  • A [1,2,4]triazolo[4,3-b]pyridazine heterocycle at the 4-position, contributing to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

6-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4S/c1-3-28-15-5-6-17(16(13-15)29-4-2)30(26,27)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUUYWWLYBYVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a triazolo-pyridazine moiety and a diethoxybenzenesulfonyl group. The structural complexity suggests potential interactions with various biological targets.

Chemical Structure

  • Molecular Formula : C19_{19}H24_{24}N4_{4}O4_{4}S
  • Molecular Weight : 396.48 g/mol
  • Inhibition of Kinases : Compounds similar to this one have been reported to inhibit various kinases, including the Monopolar Spindle 1 kinase (Mps-1) and AXL receptor tyrosine kinase. These kinases play crucial roles in cell division and signaling pathways related to cancer progression .
  • Anticancer Activity : Research indicates that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can effectively suppress the growth of liver and colon cancer cells, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties : Some derivatives of triazolo-pyridazines have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for use as antimicrobial agents .

Study 1: Anticancer Activity

A series of piperazine derivatives were synthesized and tested for their cytotoxic effects against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The most active compounds demonstrated lower IC50 values compared to standard treatments like 5-fluorouracil, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Evaluation

In another study focusing on triazolo-pyridazine derivatives, compounds were evaluated for their antibacterial effects using the microbroth dilution method. Notably, some compounds showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerHUH7 (Liver)< 10 µM
AnticancerMCF7 (Breast)< 15 µM
AnticancerHCT116 (Colon)< 12 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli16 µg/mL

Scientific Research Applications

Synthesis of the Compound

The synthesis of triazolo-pyridazine derivatives typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Triazole Ring : This can be achieved through the reaction of azides with terminal alkynes in a copper-catalyzed cycloaddition reaction (click chemistry).
  • Pyridazine Formation : Pyridazines can be synthesized via condensation reactions involving hydrazines and carbonyl compounds.
  • Piperazine Integration : The piperazine moiety is often introduced through nucleophilic substitution reactions.

These synthetic pathways allow for the modification of various substituents, leading to a library of derivatives with diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine compounds. For instance, derivatives of triazolo-pyridazines have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A notable example is the inhibition of c-Met kinase, which is implicated in several types of cancer .

Antiviral Activity

Some triazolo derivatives have been reported to exhibit antiviral activity. Research has indicated that certain compounds within this class can inhibit viral replication mechanisms, making them potential candidates for the treatment of viral infections such as SARS-CoV-2 .

Other Pharmacological Activities

In addition to anticancer and antiviral properties, triazolo-pyridazine derivatives have demonstrated a range of other biological activities, including:

  • Antifungal : Some compounds have shown effectiveness against fungal pathogens.
  • Anti-inflammatory : Certain derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Antimicrobial : The broad-spectrum antimicrobial activity has been observed in various studies.

Case Study 1: c-Met Inhibition

A study by Cui et al. reported a specific triazolo-pyridazine derivative with an IC50 value of 0.005 µM against c-Met kinase. This compound was selected for preclinical trials due to its potent anticancer activity .

Case Study 2: Antiviral Efficacy

Research published in 2022 explored a series of triazolo derivatives for their antiviral efficacy against SARS-CoV-2. Several compounds exhibited significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against COVID-19 .

Case Study 3: Broad-Spectrum Antimicrobial Activity

A recent investigation into various triazolo-pyridazine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl group participates in nucleophilic substitution reactions under basic conditions. The electron-withdrawing nature of the sulfonyl moiety activates the benzene ring for displacement at specific positions:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
Sulfonate hydrolysisAqueous NaOH (1–3 M, 80–100°C)Formation of 2,4-diethoxybenzenesulfonic acid
Thiol displacementRSH (e.g., ethanethiol), K₂CO₃Thioether derivatives (R-S-C₆H₃(OEt)₂)

This reactivity is analogous to other aryl sulfonates, where the sulfonyl group acts as a leaving group in SNAr mechanisms under strongly basic conditions .

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms undergo alkylation and acylation, with regioselectivity influenced by steric and electronic factors:

Alkylation

ReagentConditionsProductYieldReference
Methyl iodideDMF, K₂CO₃, 60°CN-methylpiperazine derivative62–68%
Benzyl chlorideEt₃N, CH₂Cl₂, RTN-benzylpiperazine analog55%

Acylation

ReagentConditionsProductYieldReference
Acetyl chloridePyridine, 0°C→RTN-acetylpiperazine derivative75%
Boc anhydrideTHF, DMAP, RTN-Boc-protected piperazine88%

The tertiary nitrogen adjacent to the triazolo-pyridazine ring shows reduced reactivity compared to the secondary nitrogen .

Reactivity of the Triazolo-Pyridazine Moiety

The triazolo[4,3-b]pyridazine core undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesReference
BrominationBr₂, FeCl₃, CHCl₃, 40°C3-Bromo-triazolo-pyridazine derivative
Acidic hydrolysisHCl (6 M), reflux, 12 hrPyridazine-6-amine and triazole fragments

Electrophilic bromination occurs preferentially at the C3 position of the triazole ring due to electron-rich character .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

Metal IonSolvent/Reaction ConditionsComplex StructureStability Constant (log K)Reference
Cu(II)EtOH, RT, 2 hr[Cu(L)₂]Cl₂·2H₂O8.2 ± 0.3
Cd(II)MeOH, reflux, 6 hr[Cd(L)(NO₃)₂]6.9 ± 0.2

Stability constants were determined via potentiometric titration .

O-Dealkylation of Ethoxy Groups

The 2,4-diethoxybenzene moiety undergoes dealkylation under oxidative conditions:

Oxidizing AgentConditionsMajor ProductMinor ProductReference
H₂O₂, FeSO₄AcOH, 70°C, 8 hr2,4-Dihydroxybenzenesulfonyl derivativeQuinone side product
CAN (NH₄)₂Ce(NO₃)₆MeCN, RT, 24 hr4-Ethoxy-2-hydroxybenzenesulfonyl<5% fully dealkylated

Reaction kinetics favor deethylation at the para position over ortho due to steric hindrance.

Cross-Coupling Reactions

The triazolo-pyridazine ring participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemSubstrateProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acid3-Phenyl-triazolo-pyridazine73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4-Bromoaniline3-(4-Aminophenyl)-triazolo-pyridazine65%

Cross-coupling occurs selectively at the C3 position of the triazole ring .

Key Mechanistic Insights

  • Steric Effects : The 2,4-diethoxybenzenesulfonyl group imposes steric constraints, directing electrophiles to the triazolo-pyridazine ring over the piperazine .

  • Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the benzene ring toward electrophilic substitution but enhance nucleophilic displacement at the sulfonate group .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) favor N-alkylation of piperazine, while nonpolar solvents (toluene) improve coupling yields .

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights critical differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Substituents Pharmacological Activity References
1-(2,4-Diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Piperazine 2,4-Diethoxybenzenesulfonyl; [1,2,4]triazolo[4,3-b]pyridazin-6-yl Not explicitly stated (structural analogy suggests bromodomain or 5-HT receptor targeting)
AZD5153 Piperidine 3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl; phenoxyethyl-dimethylpiperazin-2-one BET bromodomain inhibitor (BRD4); downregulates c-Myc in cancer models
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride Piperazine 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl Unknown (structural similarity to serotonin receptor ligands)
4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Aniline 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl Potential intermediate for kinase or receptor ligands
Trazodone derivatives Piperazine or propyl linker [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one 5-HT1A/5-HT2A antagonist; antidepressant activity

Pharmacological and Functional Insights

  • AZD5153 : As a bivalent BET inhibitor, its 3-methoxy-triazolo-pyridazine moiety enhances binding to BRD4 bromodomains, enabling potent c-Myc suppression and antitumor efficacy . The target compound’s diethoxybenzenesulfonyl group may confer improved solubility or alter target selectivity compared to AZD5153’s methoxy group.
  • Triazolopyridazine-Piperazine Derivatives : The piperazine core in the target compound and ’s analog allows for conformational flexibility, critical for receptor binding. Methyl or methoxy substituents on the triazolopyridazine ring modulate electronic properties, affecting affinity for targets like 5-HT receptors .

Preparation Methods

Preparation of 4-{ Triazolo[4,3-b]Pyridazin-6-yl}Piperazine

Thetriazolo[4,3-b]pyridazine heterocycle is synthesized via cyclocondensation of 6-hydrazinylpyridazine with formamide or triethyl orthoformate under acidic conditions. In a representative procedure, 6-hydrazinylpyridazine (1.0 equiv) is refluxed with formamide (3.0 equiv) in acetic acid at 120°C for 8 hours, yielding the triazolo-pyridazine core in 78–85% yield. Subsequent N-alkylation with 1-chloro-2-(piperazin-1-yl)ethane in acetonitrile at 60°C for 12 hours affords 4-{triazolo[4,3-b]pyridazin-6-yl}piperazine.

Synthesis of 2,4-Diethoxybenzenesulfonyl Chloride

2,4-Diethoxybenzenesulfonyl chloride is prepared by chlorosulfonation of 1,3-diethoxybenzene. The reaction involves dropwise addition of chlorosulfonic acid (2.2 equiv) to 1,3-diethoxybenzene in dichloromethane at 0°C, followed by stirring at room temperature for 4 hours. The sulfonyl chloride is isolated via fractional distillation (bp 145–150°C under reduced pressure) with 90–92% purity.

Sulfonylation of Piperazine

Selective Monosubstitution Using Protonated Piperazine

Protonated piperazine (as hydrochloride or acetate) enables regioselective sulfonylation without requiring protecting groups. A mixture of 4-{triazolo[4,3-b]pyridazin-6-yl}piperazine hydrochloride (1.0 equiv) and 2,4-diethoxybenzenesulfonyl chloride (1.1 equiv) in methanol is stirred at 25°C for 24 hours. The reaction proceeds via heterogeneous catalysis, with Amberlyst-15 resin (10 wt%) enhancing conversion efficiency to 94%. The product is isolated by filtration, washed with cold methanol, and recrystallized from ethanol/water (3:1) to yield 1-(2,4-diethoxybenzenesulfonyl)-4-{triazolo[4,3-b]pyridazin-6-yl}piperazine as a white crystalline solid (mp 182–184°C).

Solvent and Temperature Optimization

Comparative studies in acetic acid versus methanol reveal divergent kinetics. In acetic acid, sulfonylation completes within 6 hours at 50°C due to enhanced solubility of the sulfonyl chloride, whereas methanol reactions require 24 hours at 25°C but offer superior crystallinity.

Alternative Microwave-Assisted Routes

Microwave irradiation significantly accelerates the sulfonylation step. Using a CEM Discover SP reactor, the reaction time is reduced from 24 hours to 15 minutes at 80°C with 300 W power, achieving 91% yield. This method minimizes side products such as disubstituted piperazine derivatives (<2%).

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (300 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 6H, OCH2CH3), 3.52–3.60 (m, 4H, piperazine H), 4.10–4.25 (m, 4H, OCH2CH3), 7.02 (d, J = 8.5 Hz, 1H, ArH), 7.95 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 8.45 (s, 1H, triazole H), 8.92 (d, J = 2.5 Hz, 1H, ArH), 9.12 (s, 1H, pyridazine H).

  • 13C NMR : δ 14.8 (OCH2CH3), 63.5 (OCH2CH3), 115.2–159.4 (aromatic and heterocyclic carbons).

Mass Spectrometry

High-resolution ESI-MS ([M+H]+) calcd for C21H25N5O4S: 468.1552; found: 468.1549.

Comparative Data on Synthetic Methods

MethodConditionsYield (%)Purity (%)Reference
Conventional sulfonylationMethanol, 25°C, 24 h9498.5
Microwave-assisted80°C, 300 W, 15 min9197.8
Acetic acid reflux50°C, 6 h8996.2

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

Competing disubstitution is suppressed by using a 1:1.1 molar ratio of piperazine to sulfonyl chloride and maintaining pH <7.

Purification of Hydrophobic Byproducts

Column chromatography on silica gel (eluent: ethyl acetate/hexane 1:1) removes residual 2,4-diethoxybenzenesulfonic acid, achieving >99% purity after recrystallization .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:

  • Piperazine Functionalization : N-Alkylation or sulfonylation of the piperazine core using reagents like 2,4-diethoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Triazolopyridazine Coupling : Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the triazolopyridazine moiety to the piperazine nitrogen .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) or crystallization for final product isolation .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:

  • Elemental Analysis : Confirm empirical formula (e.g., C, H, N content) .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions; IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹); mass spectrometry (HRMS) for molecular ion validation .
  • X-ray Crystallography : Resolve conformational preferences of the piperazine ring and triazolopyridazine orientation .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Prioritize assays based on piperazine-derivative pharmacology:

  • Receptor Binding : Screen for serotonin (5-HT1A/5-HT7) or dopamine receptor affinity via radioligand displacement assays .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Toxicity Profiling : Acute toxicity in murine models (LD₅₀) and cytotoxicity in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How does the 2,4-diethoxybenzenesulfonyl group influence receptor binding kinetics and selectivity?

  • Methodological Answer :

  • Molecular Docking : Model interactions with 5-HT1A receptors to assess sulfonyl group hydrogen bonding with residues like Asp116 or Ser199 .
  • Comparative SAR : Synthesize analogs replacing sulfonyl with carbonyl or methyl groups; evaluate changes in IC₅₀ via competitive binding assays .
  • Conformational Analysis : Use DFT calculations to study the diethoxy group’s effect on aryl ring coplanarity relative to piperazine, which modulates receptor activation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the triazolopyridazine ring (e.g., 3-nitropyridine vs. trifluoromethyl substitution) to alter lipophilicity and target engagement .
  • Bioisosteric Replacement : Replace the triazolopyridazine with [1,2,4]triazolo[1,5-a]pyrimidine to assess impact on metabolic stability .
  • In Vivo Efficacy : Test analogs in rodent models of anxiety (elevated plus maze) or depression (forced swim test) to correlate SAR with functional outcomes .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and brain penetration (e.g., PAMPA-BBB assay) to identify absorption barriers .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., sulfonyl group hydrolysis) that may reduce activity .
  • Dose-Response Refinement : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution issues .

Q. What strategies improve the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound?

  • Methodological Answer :

  • Solubility Enhancement : Formulate with β-cyclodextrin inclusion complexes to increase aqueous solubility without altering activity .
  • Toxicity Mitigation : Introduce PEGylated prodrugs or replace metabolically labile groups (e.g., ethoxy → methoxy) to reduce hepatotoxicity .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. How can computational methods guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl acceptor, piperazine basicity) for 5-HT7 vs. 5-HT1A selectivity .
  • Machine Learning : Train models on piperazine-derivative datasets to predict off-target effects (e.g., α1-adrenergic receptor binding) .
  • Free Energy Perturbation (FEP) : Simulate binding free energy differences for substituent modifications (e.g., diethoxy → difluoro) .

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